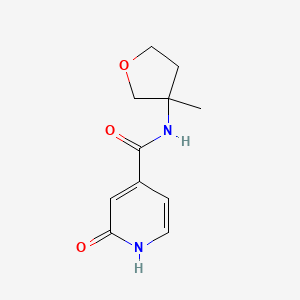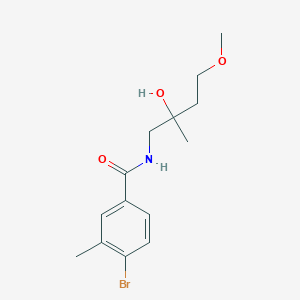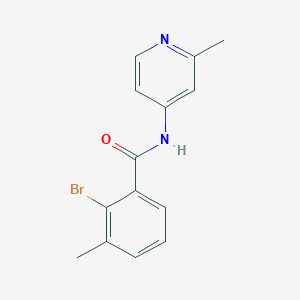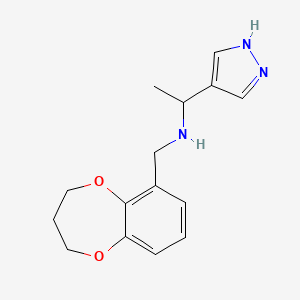![molecular formula C13H21N5 B6629990 N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine](/img/structure/B6629990.png)
N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to one of the pyrazole rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butylpyrazole intermediate: This step involves the reaction of tert-butylhydrazine with an appropriate diketone to form the tert-butylpyrazole ring.
Alkylation: The tert-butylpyrazole intermediate is then alkylated using a suitable alkylating agent, such as bromoethane, to introduce the ethanamine moiety.
Coupling: The final step involves the coupling of the alkylated tert-butylpyrazole with another pyrazole ring through a condensation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the pyrazole rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives with various functional groups
Scientific Research Applications
N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-3-methyl-1H-pyrazole-4-carboxamide
- 1-tert-butyl-3-phenyl-1H-pyrazole-4-yl pyridine
- 3-tert-butyl-1-methyl-1H-pyrazol-5-amine
Uniqueness
N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and ethanamine groups on the pyrazole rings can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-10(12-7-15-16-8-12)14-5-11-6-17-18(9-11)13(2,3)4/h6-10,14H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBHXRDVHDNZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNN=C1)NCC2=CN(N=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S)-1-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidin-3-ol](/img/structure/B6629916.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B6629925.png)
![4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B6629927.png)
![2-(2-chloro-6-fluorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B6629932.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B6629937.png)
![2-[3-(Dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol](/img/structure/B6629944.png)
![1-hydroxy-N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-2-carboxamide](/img/structure/B6629949.png)
![1-[(2R)-oxolane-2-carbonyl]-1,4-diazepan-5-one](/img/structure/B6629958.png)
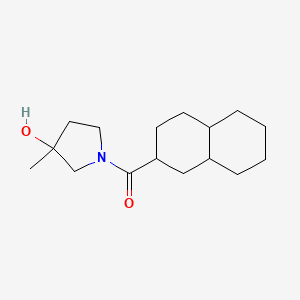
![(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6629968.png)
